molecular formula C9H10F3NO B14853215 2-(Dimethylamino)-4-(trifluoromethyl)phenol

2-(Dimethylamino)-4-(trifluoromethyl)phenol

Cat. No.: B14853215
M. Wt: 205.18 g/mol
InChI Key: MZFONTVGGQSQOA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of 2-(Dimethylamino)-4-(trifluoromethyl)phenol may involve large-scale reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, leading to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the trifluoromethyl group can yield difluoromethyl derivatives .

Scientific Research Applications

2-(Dimethylamino)-4-(trifluoromethyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Dimethylamino)-4-(trifluoromethyl)phenol include:

Uniqueness

The presence of both the dimethylamino and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity in nucleophilic substitution reactions. These properties make it distinct from other similar compounds and valuable in various scientific and industrial applications .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

2-(dimethylamino)-4-(trifluoromethyl)phenol

InChI

InChI=1S/C9H10F3NO/c1-13(2)7-5-6(9(10,11)12)3-4-8(7)14/h3-5,14H,1-2H3

InChI Key

MZFONTVGGQSQOA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(F)(F)F)O

Origin of Product

United States

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